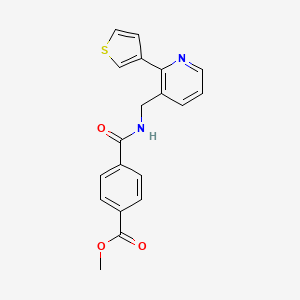

Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the synthesis of thiophene derivatives . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, one method involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Another method involves the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Aplicaciones Científicas De Investigación

- Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (referred to as Compound 1) has demonstrated potent anti-inflammatory activities both in vitro and in vivo . It may serve as a potential lead compound for developing novel anti-inflammatory drugs.

- Compound 1 also exhibits promising antioxidant properties. It shows efficacy against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . Antioxidants play a crucial role in protecting cells from oxidative stress and associated diseases.

- The synthesis of Compound 1 involves heterocyclization, starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. This compound serves as a precursor for novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These heterocyclic structures often exhibit diverse biological activities.

- Although not directly related to Compound 1, pyrimidine derivatives have therapeutic potential. For instance, Imatinib, a tyrosine kinase inhibitor used to treat leukemia, contains a pyrimidine moiety . Understanding the structural similarities may aid drug design.

- The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds are crucial for drug development. Computational tools like SwissADME and ADMETlab analyze these properties, ensuring safer and more promising drug candidates .

- Thiophene-based analogs, including Compound 1, have fascinated scientists due to their potential as biologically active compounds. They play a vital role in improving advanced drugs with diverse effects .

Anti-Inflammatory Properties

Antioxidant Activity

Heterocyclic Synthesis

Leukemia Treatment

Drug ADME Characteristics

Thiophene Derivatives in Medicinal Chemistry

Propiedades

IUPAC Name |

methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)14-6-4-13(5-7-14)18(22)21-11-15-3-2-9-20-17(15)16-8-10-25-12-16/h2-10,12H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDKIHVXONDLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![3-[(4-Fluorobenzyl)oxy]-2-methylquinoline](/img/structure/B2812007.png)

![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)

![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)